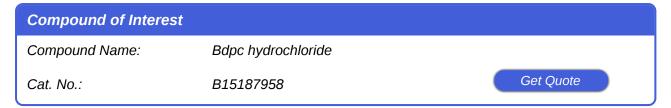


The Pharmacological Profile of Bdpc: A Potent Mu-Opioid Receptor Agonist

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol (Bdpc), also known as bromadol. Bdpc is a potent, fully synthetic opioid agonist with high affinity and efficacy for the mu-opioid receptor (MOR). This document details its chemical properties, in vitro and in vivo pharmacological data, the experimental protocols used for its characterization, and the key signaling pathways it modulates. All quantitative data are summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Bdpc is a potent synthetic opioid belonging to the arylcyclohexylamine class of compounds, first developed in the 1970s.[1] Its pharmacological activity is primarily mediated through its potent agonism at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is the primary target for many clinically used opioid analgesics.[2] Early studies highlighted its exceptionally high potency, with the trans-isomer being significantly more active.[1][2] This guide serves as a technical resource for researchers and professionals in drug development, providing detailed pharmacological data and methodologies relevant to the study of Bdpc and other potent MOR agonists.



Chemical Profile

• Systematic Name: 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol[1]

• Synonyms: Bromadol, trans-BDPC

Molecular Formula: C22H28BrNO

Molecular Weight: 402.4 g/mol

• Chemical Class: Arylcyclohexylamine

Pharmacological Data

The pharmacological effects of Bdpc are characterized by its high affinity and potent activation of the mu-opioid receptor. The activity is stereospecific, with the trans-isomer demonstrating significantly higher potency.[2]

In Vitro Pharmacology

The in vitro profile of Bdpc has been characterized using various assays to determine its binding affinity, potency, and efficacy at the mu-opioid receptor.



Parameter	Assay Type	Value	Reference Compound
Potency (EC50)	β-arrestin2 Recruitment	1.89 nM	-
Potency (EC50)	mini-Gi Recruitment	3.04 nM	-
Efficacy (Emax)	β-arrestin2 Recruitment	≥1.3-fold	Hydromorphone
Efficacy (Emax)	mini-Gi Recruitment	>2.6-fold	Hydromorphone
Table 1: In Vitro Pharmacological Data for Bdpc (Bromadol) at the Mu-Opioid Receptor. Data sourced from Vandeputte et al. (2020).[1]			

In Vivo Pharmacology

In vivo studies in animal models have been conducted to assess the analgesic potency of Bdpc.

Parameter	Animal Model	Potency	
Analgesic Potency	Animal Models	~504 times that of morphine (trans-isomer)	
Table 2: In Vivo Potency of			
trans-Bdpc. Data sourced from			
Lednicer et al. (1970s) as cited			
in Wikipedia.[1]			

Key Experimental Protocols

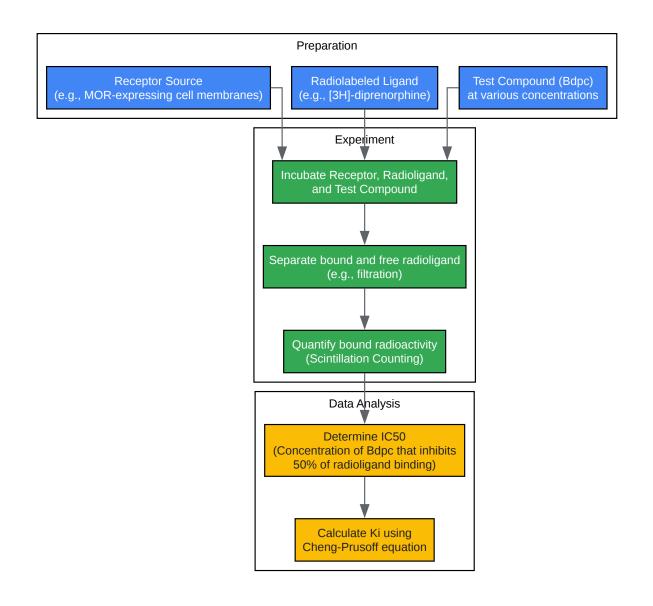


The characterization of potent MOR agonists like Bdpc involves a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay (for Affinity, Ki)

This assay quantifies the affinity of a compound for a specific receptor. It typically involves incubating a radiolabeled ligand (e.g., [3H]-diprenorphine) with a source of the receptor (e.g., cell membranes expressing MOR) in the presence of varying concentrations of the unlabeled test compound (Bdpc). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki), which reflects the binding affinity.





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Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPyS Binding Assay (for Potency, EC50, and Efficacy, Emax)

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. In the presence of an agonist like Bdpc, the MOR facilitates the exchange of GDP for

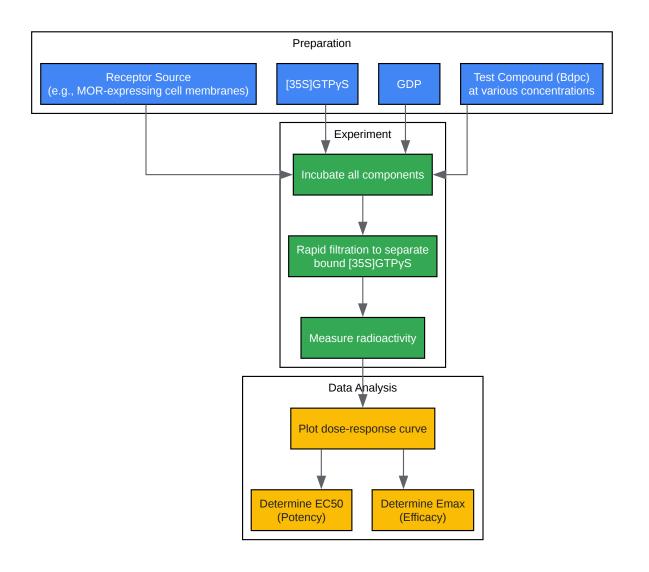




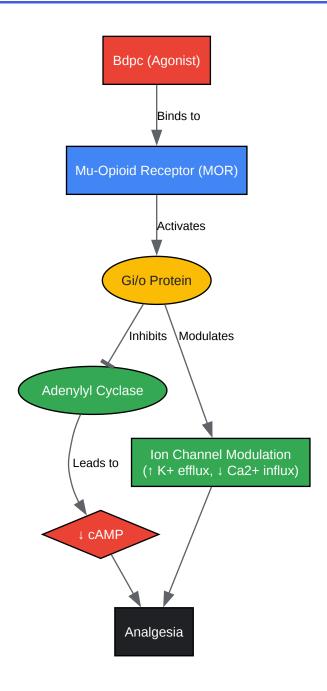


the non-hydrolyzable GTP analog, [35S]GTP γ S, on the G α subunit. The amount of incorporated [35S]GTP γ S is proportional to the degree of receptor activation.

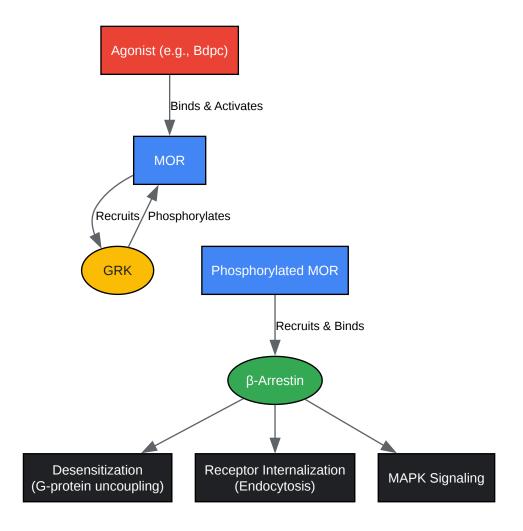












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